molecular formula C7H6BrClO3S B1524282 3-Bromo-5-methoxybenzenesulfonyl chloride CAS No. 1261776-39-9

3-Bromo-5-methoxybenzenesulfonyl chloride

Cat. No. B1524282
CAS RN: 1261776-39-9
M. Wt: 285.54 g/mol
InChI Key: NTCPGLAJHCYHGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound may be used in the preparation of various 1-bromo-3-heteroarylbenzene derivatives . It can react with amines, alcohols, and ketones to form sulfonamides, sulfonates, and sulfones.


Molecular Structure Analysis

The molecular formula of “3-Bromo-5-methoxybenzenesulfonyl chloride” is C7H6BrClO3S . It has an average mass of 285.543 Da and a monoisotopic mass of 283.890961 Da .


Chemical Reactions Analysis

As a substituted benzenesulfonyl chloride, this compound can react with amines, alcohols, and ketones to form sulfonamides, sulfonates, and sulfones. These reactions are commonly used in organic synthesis.

Scientific Research Applications

Enzyme Inhibition Studies

Research on derivatives of benzenesulfonyl chloride, including compounds structurally related to 3-Bromo-5-methoxybenzenesulfonyl chloride, has demonstrated significant potential in enzyme inhibition. For instance, a study by Riaz (2020) on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides showcased their ability to inhibit acetylcholinesterase (AChE) and α-glucosidase, indicating potential applications in treating conditions like Alzheimer's disease and diabetes through enzyme target modulation (Riaz, 2020).

Photodynamic Therapy for Cancer

The synthesis and characterization of new benzenesulfonamide derivative groups have shown promising photophysical and photochemical properties for applications in photodynamic therapy (PDT). Studies on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups revealed high singlet oxygen quantum yields, suggesting their suitability as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Heavy Metal Ion Sensing

In the development of heavy metal sensors, derivatives of benzenesulfonamide have been utilized to create sensitive and selective sensors for ions such as Co2+. This application demonstrates the potential of benzenesulfonamide derivatives in environmental monitoring and pollution control, highlighting the versatility and effectiveness of these compounds in detecting toxic pollutants (Sheikh et al., 2016).

Synthesis of Sulfonamides and Derivatives

The use of sulfonamides, including those derived from benzenesulfonyl chloride, in synthesizing various therapeutic agents for diseases such as Alzheimer's has been extensively documented. These studies reveal the compound's role in creating molecules with significant acetylcholinesterase inhibitory activity, further underscoring the chemical's importance in medicinal chemistry (Abbasi et al., 2018).

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust and to use personal protective equipment when handling it .

properties

IUPAC Name

3-bromo-5-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCPGLAJHCYHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxybenzene-1-sulfonyl chloride

CAS RN

1261776-39-9
Record name 3-bromo-5-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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